

# Technical Support Center: Troubleshooting Poor Rooting of BAP-Induced Shoots

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## Compound of Interest

Compound Name: *Benzylaminopurine*

Cat. No.: *B1666704*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues with rooting plant shoots induced with 6-**Benzylaminopurine** (BAP).

## Frequently Asked Questions (FAQs)

**Q1:** Why are my BAP-induced shoots failing to root?

**A1:** The primary reason for poor rooting of BAP-induced shoots is the residual effect of BAP, a cytokinin. Cytokinins and auxins have an antagonistic relationship in regulating plant development; cytokinins promote shoot growth while inhibiting root formation, whereas auxins promote root development.<sup>[1][2][3]</sup> A high cytokinin-to-auxin ratio encourages shoot proliferation, but this same ratio is inhibitory to root initiation.<sup>[4]</sup> Shoots cultured on a medium containing BAP can have carry-over effects that suppress the formation of adventitious roots.<sup>[5]</sup>

**Q2:** What is the mechanism behind BAP's inhibition of rooting?

**A2:** BAP, as a cytokinin, can suppress the formation of adventitious root primordia.<sup>[6]</sup> It can also lead to a reduction in the mitotic index in the root meristem, effectively slowing down or halting the cell division necessary for root growth.<sup>[5]</sup> The inhibitory effect is often dependent on the concentration of BAP used in the shoot initiation media and the duration of the culture on that media.<sup>[5]</sup>

**Q3:** What are the typical signs of BAP-induced rooting inhibition?

A3: Shoots may appear healthy and vigorous but exhibit a complete lack of root formation or the development of only a few, stunted roots when transferred to a rooting medium. In some cases, callus may form at the base of the shoot instead of roots, which can be an indication of an imbalanced auxin-to-cytokinin ratio.

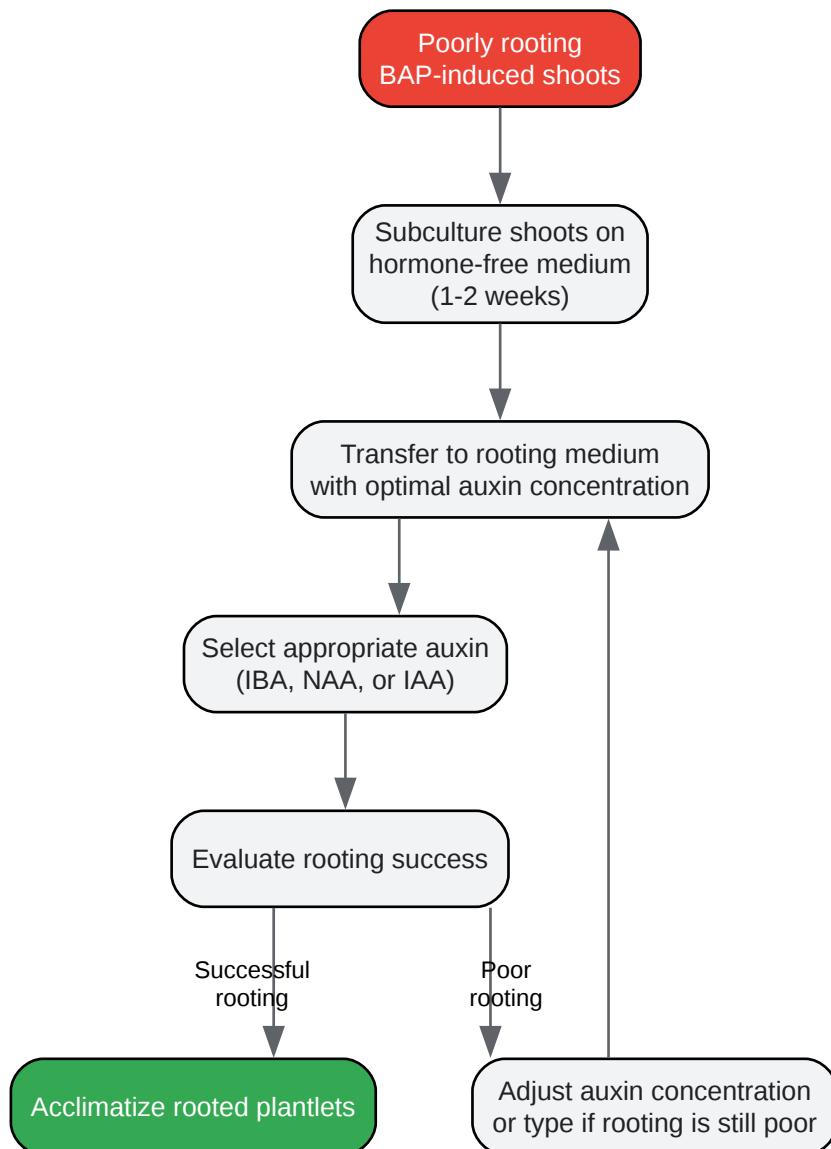
Q4: Can the carry-over effect of BAP be reversed?

A4: Yes, the inhibitory effect of BAP can be overcome by transferring the shoots to a rooting medium with an optimized hormonal balance, specifically a high auxin-to-cytokinin ratio.

## Troubleshooting Guide

### **Issue: Complete failure of root formation in BAP-induced shoots.**

Diagram: Logical Troubleshooting Workflow



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Caption: A workflow for troubleshooting poor rooting of BAP-induced shoots.

#### Solution 1: Subculture on Hormone-Free Medium

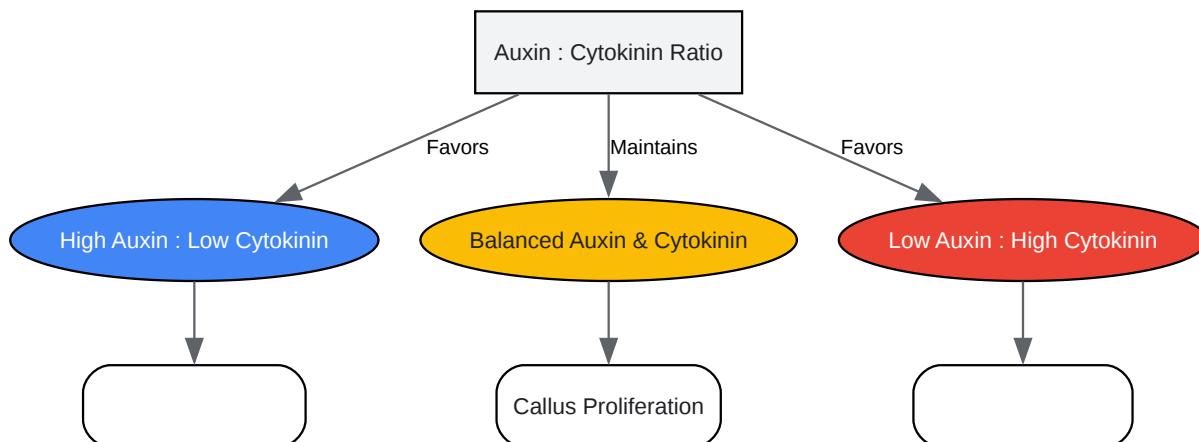
- Protocol: Before transferring to a rooting medium, subculture the BAP-induced shoots on a basal medium (e.g., MS or half-strength MS) without any plant growth regulators for one to two weeks. This "leaching" period helps to reduce the internal concentration of BAP within the plant tissues.

#### Solution 2: Optimize Auxin Concentration in Rooting Medium

- Protocol: Transfer the shoots to a rooting medium containing a suitable auxin. The most commonly used auxins for root induction are Indole-3-butyric acid (IBA),  $\alpha$ -Naphthaleneacetic acid (NAA), and Indole-3-acetic acid (IAA). The optimal concentration will vary depending on the plant species. Refer to the tables below for starting concentrations.

## Issue: Callus formation at the base of shoots instead of roots.

Diagram: Hormonal Balance in Plant Tissue Culture



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Caption: The influence of the auxin-to-cytokinin ratio on plant development in vitro.

Solution: Callus formation indicates that the auxin concentration may be too high or that there is still a significant amount of residual cytokinin.

- Protocol:
  - Reduce the auxin concentration in the rooting medium by 25-50%.
  - If callus formation persists, try a different auxin. IBA is often considered more effective for rooting and less likely to induce callus compared to NAA in some species.

- Ensure that the shoots have been adequately subcultured on a hormone-free medium to reduce BAP carry-over.

## Experimental Protocols

### Protocol 1: General Rooting Protocol for BAP-Induced Shoots

- Preparation of Shoots: Select healthy, elongated shoots (at least 2-3 cm in length) that have been previously cultured on a BAP-containing medium.
- Hormone-Free Subculture (Optional but Recommended):
  - Prepare a sterile, hormone-free basal medium (e.g., full or half-strength MS medium with standard vitamins and sucrose).
  - Aseptically transfer the shoots to the hormone-free medium.
  - Incubate for 7-14 days under standard culture conditions (e.g.,  $25\pm2^{\circ}\text{C}$ , 16-hour photoperiod).
- Rooting Induction:
  - Prepare a rooting medium consisting of half-strength basal salts (e.g., MS) supplemented with an auxin (e.g., IBA, NAA, or IAA) at a concentration determined from the literature or the tables below. Adjust the pH to 5.6-5.8 before autoclaving.
  - Transfer the shoots from the hormone-free medium to the rooting medium.
  - Incubate under the same environmental conditions as the shoot culture.
- Observation: Observe the cultures weekly for root initiation and development. Roots typically appear within 2-4 weeks.
- Acclimatization: Once a healthy root system has developed, the plantlets can be transferred to a suitable substrate (e.g., a mixture of peat moss and perlite) and gradually acclimatized to ex vitro conditions.

## Quantitative Data

Table 1: Effect of BAP Concentration in Shoot Multiplication Medium on Subsequent Rooting

| Plant Species          | BAP Concentration in Shoot Medium (mg/L) | Rooting Medium         | Rooting Percentage (%) | Average No. of Roots per Shoot | Reference |
|------------------------|------------------------------------------|------------------------|------------------------|--------------------------------|-----------|
| Lens culinaris         | 0.225                                    | MS + 2.0 mg/L IAA      | 39.9                   | Not Specified                  | [5]       |
| Lens culinaris         | 2.25                                     | MS + 2.0 mg/L IAA      | 4.6                    | Not Specified                  | [5]       |
| Ulmus glabra           | 0.3 - 0.5                                | WPM + 4.90 $\mu$ M IBA | 63                     | Not Specified                  | [1]       |
| Banana cv. Amritasagar | 5.0                                      | MS + 0.3 mg/L IBA      | Not Specified          | 3.83                           | [2]       |
| Banana cv. Sabri       | 5.0                                      | MS + 0.3 mg/L IBA      | Not Specified          | 2.50                           | [2]       |

Table 2: Optimal Auxin Concentrations for Rooting of In Vitro Shoots

| Plant Species              | Auxin Type | Optimal Concentration (mg/L) | Rooting Percentage (%) | Average No. of Roots per Shoot | Reference            |
|----------------------------|------------|------------------------------|------------------------|--------------------------------|----------------------|
| Chrysanthemum morifolium   | IBA        | 1.0                          | 100                    | 22.9                           | <a href="#">[7]</a>  |
| Aloe vera                  | IBA        | 1.0                          | 80                     | 3.2                            | <a href="#">[8]</a>  |
| Ficus carica               | IAA        | 2.5                          | 10                     | 0.83                           | <a href="#">[9]</a>  |
| Orthosiphon stamineus      | NAA        | 0.1                          | 100                    | 9.8                            | <a href="#">[10]</a> |
| Origanum syriacum          | IBA        | 0.5                          | 96                     | Not Specified                  | <a href="#">[11]</a> |
| Cassava                    | NAA        | 5.0                          | ~50                    | Not Specified                  | <a href="#">[12]</a> |
| Banana cv. Dwarf Cavendish | IAA        | 1.0 (in half-strength MS)    | Not Specified          | Not Specified                  | <a href="#">[13]</a> |

Table 3: Comparison of Different Auxins for Rooting

| Plant Species  | Auxin Type & Concentration (ppm) | Rooting Percentage (%) | Average No. of Roots per Cutting | Average Root Length (cm) | Reference |
|----------------|----------------------------------|------------------------|----------------------------------|--------------------------|-----------|
| Rosemary       | IBA 4000                         | Not Specified          | Best Quality                     | Not Specified            | [14]      |
| Rosemary       | NAA 1000                         | 84                     | Not Specified                    | Not Specified            | [14]      |
| Fig cv. Dinkar | IBA 2000 + NAA 2000              | Not Specified          | Best Results                     | Not Specified            | [15]      |
| Mulberry       | IBA 2000                         | 96.67                  | Not Specified                    | Not Specified            |           |
| Mulberry       | NAA 2000                         | 56.67                  | Not Specified                    | Not Specified            |           |
| Common Fig     | IBA 2500                         | 87.29<br>(survival %)  | 20.86                            | 23.01                    | [16]      |
| Common Fig     | NAA 2500                         | Not Specified          | Not Specified                    | Not Specified            | [16]      |

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